molecular formula C16H18N2O2 B4958238 N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline

Cat. No.: B4958238
M. Wt: 270.33 g/mol
InChI Key: BDYAYHAKKOBUQU-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methyl group attached to an aniline ring, which is further substituted with a 2,4-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methyl-4-nitroaniline, followed by the alkylation with 2,4-dimethylbenzyl chloride. The reaction conditions often require the use of a strong acid, such as sulfuric acid, to facilitate the nitration process, and a base, such as sodium hydroxide, for the alkylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Halogenated or further nitrated products.

Scientific Research Applications

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline can be compared with other similar compounds, such as:

    N-(2,4-dimethylphenyl)formamide: Similar in structure but lacks the nitro group, leading to different chemical reactivity and applications.

    N-methyl-N’-(2,4-xylyl)formamidine: Contains a formamidine group instead of an aniline group, resulting in distinct biological and chemical properties.

    N,N’-bis(2,4-xylyl)formamidine: Features two 2,4-dimethylphenyl groups, which may enhance its activity and applications in certain contexts.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-5-14(12(2)8-11)10-17-16-7-6-15(18(19)20)9-13(16)3/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYAYHAKKOBUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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